molecular formula C13H15ClN2O2S B1421441 2-chloro-N-[3-(thiomorpholine-4-carbonyl)phenyl]acetamide CAS No. 1221724-55-5

2-chloro-N-[3-(thiomorpholine-4-carbonyl)phenyl]acetamide

Cat. No.: B1421441
CAS No.: 1221724-55-5
M. Wt: 298.79 g/mol
InChI Key: RHBIDVWBWSYYGD-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(thiomorpholine-4-carbonyl)phenyl]acetamide is an organic compound with the molecular formula C13H15ClN2O2S. It belongs to the class of thiosemicarbazones, which are known for their diverse biological activities, including antitumor, antiviral, and antifungal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(thiomorpholine-4-carbonyl)phenyl]acetamide typically involves the reaction of 2-chloroacetyl chloride with 3-(thiomorpholine-4-carbonyl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(thiomorpholine-4-carbonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides or thioethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

2-chloro-N-[3-(thiomorpholine-4-carbonyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential antitumor and antiviral activities.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(thiomorpholine-4-carbonyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[3-(morpholine-4-carbonyl)phenyl]acetamide
  • 2-chloro-N-[3-(piperidine-4-carbonyl)phenyl]acetamide
  • 2-chloro-N-[3-(pyrrolidine-4-carbonyl)phenyl]acetamide

Uniqueness

2-chloro-N-[3-(thiomorpholine-4-carbonyl)phenyl]acetamide is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs with different heterocyclic rings. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-chloro-N-[3-(thiomorpholine-4-carbonyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2S/c14-9-12(17)15-11-3-1-2-10(8-11)13(18)16-4-6-19-7-5-16/h1-3,8H,4-7,9H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBIDVWBWSYYGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=CC(=CC=C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301198291
Record name 2-Chloro-N-[3-(4-thiomorpholinylcarbonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301198291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221724-55-5
Record name 2-Chloro-N-[3-(4-thiomorpholinylcarbonyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221724-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[3-(4-thiomorpholinylcarbonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301198291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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